N-Hydroxytetrahydrothiophene-3-carboximidamide 1,1-dioxide
Description
Properties
Molecular Formula |
C5H10N2O3S |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
N'-hydroxy-1,1-dioxothiolane-3-carboximidamide |
InChI |
InChI=1S/C5H10N2O3S/c6-5(7-8)4-1-2-11(9,10)3-4/h4,8H,1-3H2,(H2,6,7) |
InChI Key |
BHRUASPKDDCJKQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1/C(=N/O)/N |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-carboximidamide typically involves the reaction of tetrahydrothiophene derivatives with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, to achieve higher yields and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into thiolane derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiolane derivatives, and various substituted thiolane compounds.
Scientific Research Applications
N’-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A tetrahydrothiophene (saturated 5-membered sulfur-containing ring) substituted with a 1,1-dioxide (sulfone) group.
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The compound is compared to three classes of sulfone-containing heterocycles:
Key Differences in Reactivity and Stability
Hydrolytic Stability :
- The 1,2-thiazetidine 1,1-dioxide derivatives exhibit marked sensitivity to moisture, undergoing hydrolysis to sulfonic acids. In contrast, the tetrahydrothiophene sulfone core of the target compound is more stable due to reduced ring strain.
- Nifurtimox’s nitrofuran group confers redox activity but also instability under reducing conditions.
- Synthetic Utility: 3-Chloro-N-phenyl-phthalimide is a high-purity monomer for polyimide synthesis, leveraging its aromatic rigidity.
- Biological Activity: Nifurtimox’s efficacy against Trypanosoma cruzi is linked to its nitroheterocyclic redox cycling. The target compound lacks a nitro group, suggesting divergent mechanisms if bioactive.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
